The synthesis of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine typically involves the following methods:
The reaction conditions, such as temperature, solvent, and reaction time, are crucial for optimizing yield and purity. Common solvents include ethanol or methanol, and reactions are often conducted under reflux conditions to facilitate complete conversion .
N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine can participate in various chemical reactions:
The reactivity is influenced by the electronic properties of the pyrazole ring, which can stabilize intermediates through resonance effects. This characteristic makes it suitable for further functionalization in synthetic organic chemistry .
The mechanism of action for N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine in biological systems may involve interaction with specific receptors or enzymes. For instance, compounds containing pyrazole moieties have been studied for their ability to inhibit tubulin polymerization, a critical process in cell division.
Research indicates that derivatives of this compound can induce apoptosis in cancer cells by disrupting microtubule dynamics, thereby inhibiting cell proliferation. This mechanism is significant for developing anticancer agents .
N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine is typically a colorless to pale-yellow liquid. Its physical properties include:
The chemical properties include:
Relevant data from suppliers indicate that this compound should be handled with care due to potential irritant properties .
N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine has several scientific applications:
Pyrazole derivatives have undergone significant pharmacological evolution since their initial identification in the late 19th century. Early pyrazole-based compounds like antipyrine (phenazone) established the scaffold's potential as analgesic and anti-inflammatory agents, primarily through cyclooxygenase inhibition. The 20th century witnessed strategic substitutions that enhanced target specificity and pharmacokinetic profiles, exemplified by celecoxib's selective COX-2 inhibition. The minimalist structure of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine (CAS: 871825-57-9) represents contemporary efforts to optimize pyrazole cores for neurological and metabolic targets. Its balanced molecular weight (125.17 g/mol) and moderate lipophilicity (XLogP3: -0.4) align with modern lead optimization principles, contrasting with bulkier early-generation pyrazoles that often violated Lipinski's rules [1] [3].
This methanamine derivative exemplifies strategic simplification in heterocyclic drug design. Its canonical SMILES (CNCC1=NN(C=C1)C) reveals three critical features: the N1-methylated pyrazole ring enhances metabolic stability by blocking oxidative metabolism; the C3-methylene linker provides conformational flexibility for target engagement; and the terminal N-methyl group modulates basicity (predicted pKa ~8.5). These attributes make it a versatile precursor for synthesizing:
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: